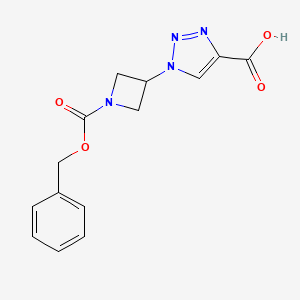
1-(1-((Benzyloxy)carbonyl)azetidin-3-yl)-1h-1,2,3-triazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-((Benzyloxy)carbonyl)azetidin-3-yl)-1h-1,2,3-triazole-4-carboxylic acid is a complex organic compound that features both azetidine and triazole rings
Méthodes De Préparation
The synthesis of 1-(1-((Benzyloxy)carbonyl)azetidin-3-yl)-1h-1,2,3-triazole-4-carboxylic acid typically involves multiple steps:
-
Synthetic Routes
-
Reaction Conditions
Horner–Wadsworth–Emmons Reaction: This reaction is catalyzed by DBU and is used to obtain the starting (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one.
-
Industrial Production Methods
- Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions.
Analyse Des Réactions Chimiques
1-(1-((Benzyloxy)carbonyl)azetidin-3-yl)-1h-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions:
-
Types of Reactions
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The azetidine and triazole rings can undergo substitution reactions to introduce different functional groups.
-
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
-
Major Products
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
1-(1-((Benzyloxy)carbonyl)azetidin-3-yl)-1h-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
-
Chemistry
-
Biology
-
Medicine
-
Industry
Mécanisme D'action
The mechanism of action of 1-(1-((Benzyloxy)carbonyl)azetidin-3-yl)-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
1-(1-((Benzyloxy)carbonyl)azetidin-3-yl)-1h-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds:
Propriétés
Formule moléculaire |
C14H14N4O4 |
|---|---|
Poids moléculaire |
302.29 g/mol |
Nom IUPAC |
1-(1-phenylmethoxycarbonylazetidin-3-yl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C14H14N4O4/c19-13(20)12-8-18(16-15-12)11-6-17(7-11)14(21)22-9-10-4-2-1-3-5-10/h1-5,8,11H,6-7,9H2,(H,19,20) |
Clé InChI |
USKYEHXOACMNSJ-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1C(=O)OCC2=CC=CC=C2)N3C=C(N=N3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


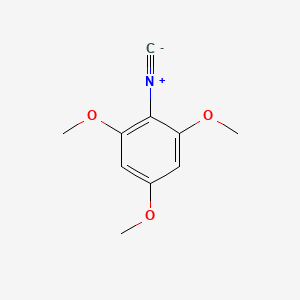
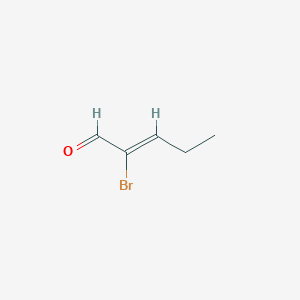
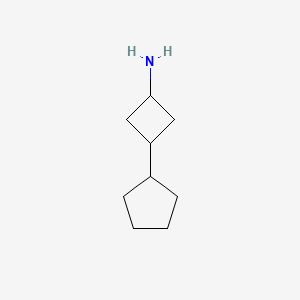
![[5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B13570931.png)
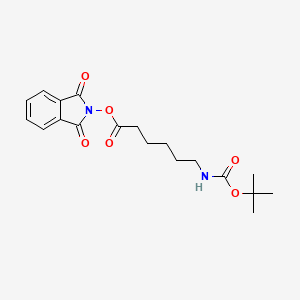
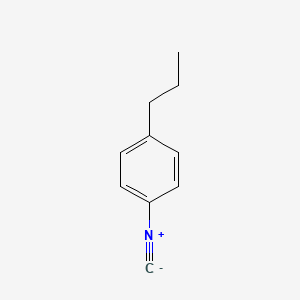
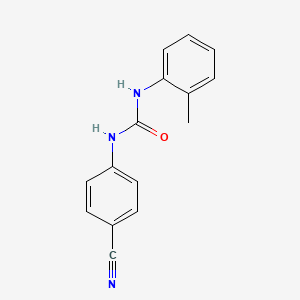
![tert-Butyl (6R,7R)-6-((tert-butoxycarbonyl)amino)-7-hydroxy-1-isopropyl-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13570964.png)
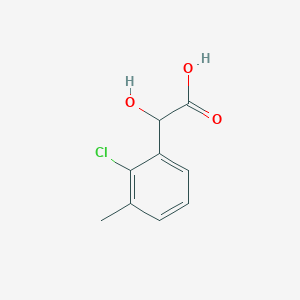
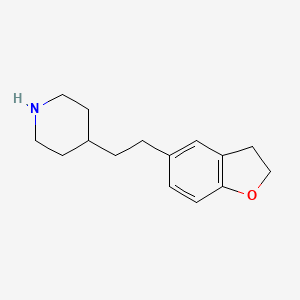

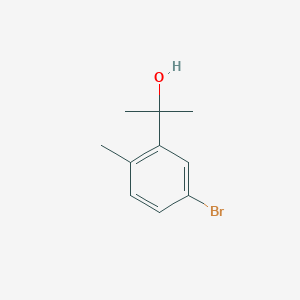
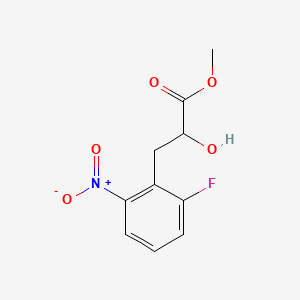
![1,1,1-Trifluoro-3-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13570986.png)
